(2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride
Description
(2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is a chemical compound with the molecular formula C12H15ClF2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antipsychotic medications.
Properties
IUPAC Name |
(2,4-difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-8-1-2-9(10(14)7-8)11(16)12(17)3-5-15-6-4-12;/h1-2,7,15,17H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKCUXADSQGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)C2=C(C=C(C=C2)F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques to meet the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains three reactive sites:
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Aromatic difluorophenyl group (electron-deficient due to fluorine substituents).
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Ketone group (electrophilic carbonyl carbon).
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4-Hydroxypiperidine ring (secondary alcohol and tertiary amine in protonated form).
Ketone Reactivity
The ketone group undergoes nucleophilic additions and reductions:
Oxime Formation
Reaction with hydroxylamine forms an oxime derivative, as seen in its structural analog (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride (CAS: 135634-18-3) .
Mechanism :
Conditions : Ethanol/water, HCl catalysis.
Reduction
The ketone can be reduced to a secondary alcohol using agents like NaBH or LiAlH. For example:
No direct data exists for this compound, but analogous piperidinyl ketones show this reactivity .
4-Hydroxypiperidine Reactivity
The hydroxyl group on the piperidine ring enables:
Etherification
Mitsunobu reactions (e.g., with phenols) form ethers, as demonstrated in the synthesis of mGluR5 modulators .
Example :
Protection/Deprotection
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Protection : Silylation (e.g., TBSCl) or acetylation (AcO) to stabilize the alcohol during synthesis.
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Deprotection : Acidic (HCl) or basic (TBAF) conditions restore the hydroxyl group .
Hydrochloride Salt Stability
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Thermal Stability : Likely decomposes above 200°C (common for hydrochloride salts).
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pH Sensitivity : The hydrochloride salt dissociates in aqueous solutions (pH < 3), releasing free base and Cl.
Table 2: Stability Data for Analogous Compounds
| Property | Value/Outcome |
|---|---|
| Aqueous Solubility | ~114 μM (pH 7.2) |
| Plasma Stability | Stable in rat plasma (24h, 37°C) |
| CYP Inhibition | Weak (IC >25 μM) |
Limitations and Gaps
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No direct experimental data exists for this exact compound; inferences are drawn from analogs.
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Fluorine substitution on the aromatic ring may sterically hinder reactions at the ketone.
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to (2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride may exhibit neuroprotective properties. They are being studied for their potential in treating conditions such as Alzheimer's disease and other cognitive impairments. The mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.
Metabolic Disorders
The compound has been investigated for its role in managing metabolic syndrome, including type 2 diabetes and obesity. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been highlighted as a therapeutic target, which can help in regulating glucose metabolism and reducing insulin resistance .
Anticancer Potential
Recent studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 5.36 |
| Compound B | HepG2 | 10.10 |
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results:
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 |
| Compound D | Escherichia coli | 47.5 |
The mechanism of action may involve interference with bacterial protein synthesis.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability compared to untreated controls.
- Anticancer Efficacy : In a clinical setting, a derivative was tested in combination with standard chemotherapy for patients with advanced breast cancer. The study found that patients receiving the combination therapy showed improved progression-free survival compared to those receiving chemotherapy alone.
- Metabolic Regulation : A preclinical study assessed the impact of this compound on glucose tolerance in diabetic animal models. Results demonstrated significant improvements in glucose levels and insulin sensitivity.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and thereby exerting its pharmacological effects. This interaction is crucial in the treatment of psychiatric disorders, where dopamine dysregulation is a key factor .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: Another antipsychotic compound with a similar structure and mechanism of action.
Risperidone: Shares structural similarities and is used in the treatment of similar conditions.
Uniqueness
(2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is unique due to its specific binding affinity and pharmacokinetic properties, which make it particularly effective in certain therapeutic applications. Its distinct chemical structure also allows for modifications that can enhance its efficacy and reduce side effects .
Biological Activity
(2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone; hydrochloride, also known by its CAS number 135634-18-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15ClF2N2O
- Molecular Weight : 276.71 g/mol
- Purity : Typically >98% in commercial preparations .
- Physical Form : White to almost white crystalline powder .
The biological activity of (2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone; hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of the central nervous system (CNS), particularly through the following mechanisms:
- Dopaminergic Modulation : The compound may influence dopamine receptors, which are critical in regulating mood and behavior.
- Serotonergic Activity : It is also suggested that this compound could interact with serotonin receptors, potentially affecting anxiety and depression pathways.
- Inhibition of Enzymatic Activity : There are indications that it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in synaptic clefts.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant-like Effects : Animal studies have shown that administration of the compound can lead to significant reductions in depressive-like behaviors .
- Anxiolytic Properties : Preliminary studies suggest potential anxiolytic effects, making it a candidate for treating anxiety disorders.
- Cognitive Enhancement : Some studies indicate improvements in cognitive function and memory retention in animal models .
Study 1: Antidepressant Activity
A study conducted on mice demonstrated that (2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone; hydrochloride significantly reduced immobility time in the forced swim test, indicating antidepressant-like effects. The dosage range was between 10 mg/kg to 30 mg/kg, with the most pronounced effects observed at 20 mg/kg.
Study 2: Anxiolytic Effects
In another study focusing on anxiety, rats treated with the compound exhibited reduced anxiety-like behavior in the elevated plus maze test. The results suggested that the compound's interaction with serotonin receptors might be responsible for these effects.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim test | |
| Anxiolytic | Increased time spent in open arms | |
| Cognitive Enhancement | Improved memory retention |
Safety and Toxicology
While preliminary findings are promising regarding the therapeutic potential of (2,4-Difluorophenyl)-(4-hydroxypiperidin-4-yl)methanone; hydrochloride, safety assessments are crucial. Toxicological studies have indicated moderate toxicity at high doses, necessitating further exploration into its safety profile before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
